Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate
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Overview
Description
Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 1,7-dimethylxanthine to form an intermediate, which is then cyclized to produce the imidazo[1,2-g]purine core. The final step involves the esterification of the resulting compound with benzyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential as a molecular probe.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cellular signaling pathways. This inhibition can lead to the disruption of cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Indole Derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry for drug development.
Uniqueness
Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an imidazo[1,2-g]purine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H20ClN5O4 |
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Molecular Weight |
477.9 g/mol |
IUPAC Name |
benzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-6-9-17(25)11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
YLPXDFYKJWZAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
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